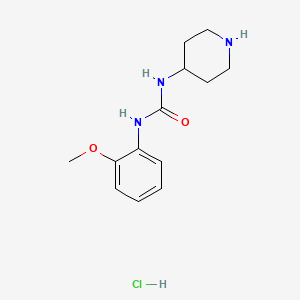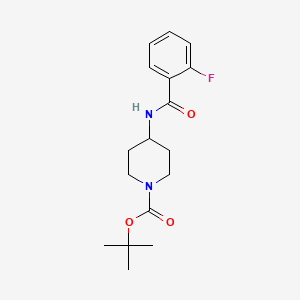
5-(Trifluoromethyl)cyclohexane-1,3-dione
Vue d'ensemble
Description
5-(Trifluoromethyl)cyclohexane-1,3-dione, also known as trifluoromethyl ketone (TFK), is a versatile compound that has been used in a variety of applications, including synthesis and scientific research. TFK is a colorless, volatile liquid with a boiling point of 46°C and a low flash point of -20°C. It is soluble in organic solvents and has the molecular structure C6H3F3O2. TFK is a strong oxidizer and is used in the synthesis of numerous organic compounds. It is also used as a reagent in scientific research, where it can be used to study the properties of molecules and their interactions.
Applications De Recherche Scientifique
Synthesis of Organic and Heterocyclic Compounds
5-(Trifluoromethyl)cyclohexane-1,3-dione serves as a reactive intermediate in the synthesis of various organic and heterocyclic compounds. It is utilized to create compounds containing a trifluoromethyl group, which is significant in developing pharmaceuticals and agrochemicals due to its influence on the biological activity of molecules (Fadeyi & Okoro, 2008).
Stabilizer for Double Base Propellant
5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, a derivative of cyclohexane-1,3-dione, has been used as a stabilizer in double-base propellant, demonstrating good results in stability tests (Soliman & El-damaty, 1984).
Antimicrobial and Anticancer Activity
Cyclohexane-1,3-dione derivatives, which include this compound, have been studied for their antimicrobial and anticancer properties. Synthesized derivatives have shown promising results in both in silico and in vitro studies, especially against breast cancer (Chinnamanayakar et al., 2019).
Versatile Precursor for Bioactive Molecules
Cyclohexane-1,3-dione derivatives are key precursors for synthesizing a wide range of bioactive molecules, such as chromenones, xanthenones, and coumarins. These compounds demonstrate diverse biological activities including anti-inflammatory, antitumor, and antibacterial properties (Sharma et al., 2021).
Development of Novel Heterocycles
Cyclohexane-1,3-dione and its derivatives are used in the development of novel heterocycles. This includes reactions with boron trifluoride etherate and other substrates to create various oxygen-containing heterocycles, which have significant applications in medicinal chemistry (Kharchenko et al., 1985).
Mécanisme D'action
Target of Action
The primary target of 5-(Trifluoromethyl)cyclohexane-1,3-dione is p-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key enzyme present in plants and plays a crucial role in the catabolism of tyrosine, an amino acid .
Mode of Action
This compound inhibits the activity of HPPD . By inhibiting this enzyme, the compound disrupts the normal breakdown of tyrosine, leading to changes in the biochemical pathways within the organism .
Biochemical Pathways
The inhibition of HPPD affects the tyrosine catabolism pathway . This disruption can lead to a buildup of tyrosine and its derivatives, which can have downstream effects on other biochemical pathways and processes within the organism .
Pharmacokinetics
The compound is a powder at room temperature , suggesting that it could be administered orally. Its molecular weight is 180.13 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the organism and the specific biochemical pathways affected. In plants, the inhibition of HPPD can lead to bleaching and growth inhibition
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its target. For instance, the compound is stored at -10 degrees Celsius for stability . .
Propriétés
IUPAC Name |
5-(trifluoromethyl)cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECFBOFLRZHLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731303 | |
| Record name | 5-(Trifluoromethyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124612-15-3 | |
| Record name | 5-(Trifluoromethyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
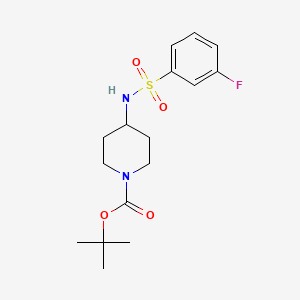
![tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027123.png)
![2-[(3-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3027125.png)
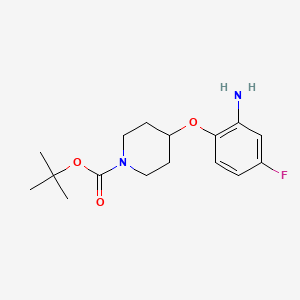
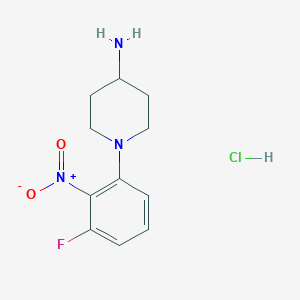
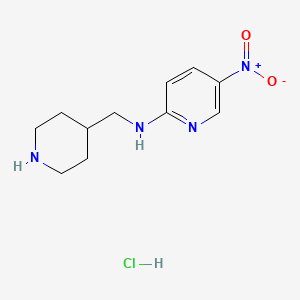
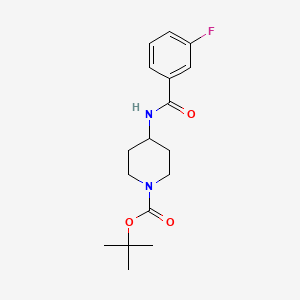
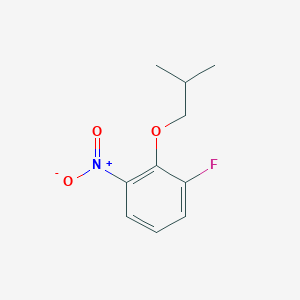
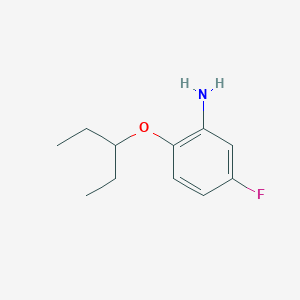
![4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid](/img/structure/B3027137.png)
